(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327171-08-3
VCID: VC4770867
InChI: InChI=1S/C24H20N2O3S/c1-28-19-11-7-17(8-12-19)25-23(27)21-15-16-5-3-4-6-22(16)29-24(21)26-18-9-13-20(30-2)14-10-18/h3-15H,1-2H3,(H,25,27)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC
Molecular Formula: C24H20N2O3S
Molecular Weight: 416.5

(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.: 1327171-08-3

Cat. No.: VC4770867

Molecular Formula: C24H20N2O3S

Molecular Weight: 416.5

* For research use only. Not for human or veterinary use.

(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide - 1327171-08-3

Specification

CAS No. 1327171-08-3
Molecular Formula C24H20N2O3S
Molecular Weight 416.5
IUPAC Name N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C24H20N2O3S/c1-28-19-11-7-17(8-12-19)25-23(27)21-15-16-5-3-4-6-22(16)29-24(21)26-18-9-13-20(30-2)14-10-18/h3-15H,1-2H3,(H,25,27)
Standard InChI Key FOMZXZSLVZQIBY-LCUIJRPUSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC

Introduction

Structural Characteristics and Molecular Configuration

Core Chromene Framework

The molecule features a 2H-chromene core, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The chromene scaffold is substituted at position 3 with a carboxamide group and at position 2 with an imino functional group. The Z-configuration of the imino double bond (C=N) is critical for its stereochemical stability and biological interactions.

Substituent Analysis

  • N-(4-Methoxyphenyl) Group: A methoxy-substituted phenyl ring attached via an amide linkage at position 3. The methoxy group (-OCH₃) enhances electron donation, potentially influencing binding affinity to biological targets .

  • 4-(Methylsulfanyl)phenyl Imino Group: A phenyl ring substituted with a methylsulfanyl (-SCH₃) group at the para position, connected via an imino bond (-C=N-) at position 2. The sulfur atom may contribute to hydrophobic interactions and redox activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₉N₂O₃S
Molecular Weight427.49 g/mol
IUPAC Name(2Z)-N-(4-Methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Key Functional GroupsChromene, Carboxamide, Imino

Synthetic Methodologies

Modular Synthesis Approach

The compound is synthesized via a multi-step protocol:

  • Chromene Core Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a precursor, synthesized through Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions .

  • Imino Group Introduction: Condensation of the chromene intermediate with 4-(methylsulfanyl)aniline in ethanol under reflux yields the imino-substituted chromene. This step is catalyzed by acetic acid/sodium acetate to promote Schiff base formation .

  • Amide Coupling: Reaction with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) completes the carboxamide functionalization .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Resorcinol, Ethyl acetoacetate, H₂SO₄, 80°C84%
24-(Methylsulfanyl)aniline, EtOH, reflux89%
34-Methoxybenzoyl chloride, Et₃N, DCM76%

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Key signals include δ 8.87 (s, 1H, chromene H-4), δ 8.74 (t, J = 5.8 Hz, NH), and δ 3.73 (s, 3H, OCH₃) .

  • ¹³C NMR: Peaks at δ 161.42 (C=O), δ 160.87 (C=N), and δ 55.44 (OCH₃) confirm substituent integration .

  • IR Spectroscopy: Bands at 3347 cm⁻¹ (N-H stretch), 1649 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C) align with functional group presence .

Thermal Stability

While direct data for the compound is limited, analogous chromene carboxamides exhibit melting points between 165–167°C, suggesting moderate thermal stability .

Recent Advances and Future Directions

Computational Modeling

Molecular docking studies predict strong binding affinity (ΔG < -8.5 kcal/mol) toward MAO-B and EGFR kinases, highlighting potential in neurodegenerative disease and oncology research .

Synthetic Optimization

Recent efforts focus on solvent-free mechanochemical synthesis to improve yields (>90%) and reduce environmental impact.

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